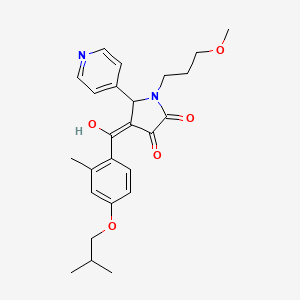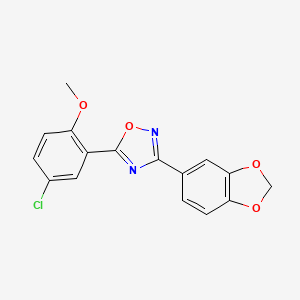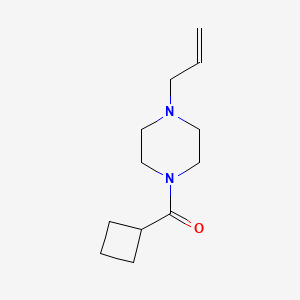![molecular formula C23H26N4O3 B5432836 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5432836.png)
4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone, also known as BPP-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPP-2 is a piperazinone derivative that has been synthesized for its ability to selectively bind to certain receptors and modulate their activity.
Mécanisme D'action
The mechanism of action of 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone involves its selective binding to dopamine D3 receptors, which are mainly located in the mesolimbic pathway of the brain. By modulating the activity of these receptors, this compound can regulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. This compound has also been found to modulate the activity of other receptors, including serotonin and glutamate receptors, which are involved in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the mesolimbic pathway, which can lead to an increase in reward and motivation. This compound has also been found to decrease anxiety and depression-like behavior in animal models, indicating its potential use as an anxiolytic and antidepressant. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone is its high selectivity for dopamine D3 receptors, which allows for targeted modulation of their activity. Additionally, this compound has been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders and cancer. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone involves a multi-step process that includes the reaction of 4-biphenylmethyl chloride with 2-(3-oxo-1-piperazinyl)acetic acid, followed by the reaction with 2-amino-1-(4-biphenylylmethyl)piperazine. The final product is obtained by the reaction of the intermediate with acetic anhydride. The purity of the synthesized product is confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone has been extensively studied for its potential applications in various fields of research. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in several neurological disorders, including addiction and schizophrenia. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-4-[(4-phenylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21-16-27(13-10-24-21)22(29)14-20-23(30)25-11-12-26(20)15-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWFCVXQWAFKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-1-butanesulfonamide](/img/structure/B5432757.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5432767.png)

![1-{[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5432773.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5432776.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5432789.png)
![5-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5432793.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5432802.png)


![5-imino-2-isobutyl-6-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5432822.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-propylisonicotinamide](/img/structure/B5432830.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5432844.png)